molecular formula C18H20ClNO2 B1665148 (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol CAS No. 641-36-1

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Cat. No.: B1665148
CAS No.: 641-36-1
M. Wt: 281.3 g/mol
InChI Key: NIWCFXFECXNXGD-UQKRIMTDSA-N
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Description

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a chemical compound of significant interest in pharmacological and neuroscientific research. As a structural analog of apomorphine, a non-selective dopamine receptor agonist , this methoxy-substituted derivative offers a valuable tool for investigating the structure-activity relationships of aporphine compounds. Researchers can utilize it to study the impact of specific molecular modifications on receptor binding affinity, functional activity, and selectivity profiles at dopamine receptor subtypes. Its primary research value lies in probing the mechanisms of dopaminergic signaling and its downstream effects in experimental models. Preclinical studies may focus on its potential influence on motor function and behaviors modulated by the dopaminergic system, providing insights relevant to the study of neurodegenerative motor disorders . Furthermore, its modified structure may present distinct pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, making it a candidate for comparative studies on drug delivery and disposition. This compound is intended For Research Use Only and is a crucial reagent for advancing the understanding of neuropharmacology and developing novel therapeutic agents.

Properties

IUPAC Name

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13/h3-7,14,20H,8-10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUOQMBJJSBONO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016508
Record name Apocodeine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-36-1
Record name Apocodeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apocodeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF8X37Y5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Codeine Derivative Rearrangement

In a representative procedure, codeine is subjected to concentrated hydrochloric acid under reflux conditions (80–100°C) for 6–12 hours. The reaction proceeds via demethylation at the 3-position, followed by Wagner-Meerwein rearrangement to form the dibenzo[de,g]quinoline core. Methoxy group retention at the 10-position is ensured by steric protection during the electrophilic aromatic substitution steps. The (6aR) stereochemistry arises from the original C13 chiral center in codeine, which remains intact throughout the process.

Reaction Conditions

Parameter Value
Acid HCl (conc., 37%)
Temperature 80–100°C
Time 8–12 hours
Yield 45–52%

Thebaine-Based Synthesis

Alternative protocols utilize thebaine as a starting material, leveraging its conjugated diene system for Diels-Alder-like cyclization. Treatment with H2SO4 in acetic anhydride at 0–5°C induces ring contraction, producing the tetrahydrodibenzoquinoline skeleton with concomitant introduction of the 11-hydroxyl group. This method achieves higher stereoselectivity (>98% ee) but requires rigorous temperature control to prevent epimerization.

Modern Synthetic Approaches

Recent advances focus on de novo synthesis to circumvent reliance on natural alkaloids.

Palladium-Catalyzed C–H Activation

A 2023 disclosure describes a twelve-step sequence starting from 2-methoxyphenethylamine. Key steps include:

  • Buchwald-Hartwig amination to construct the aza-bicyclo[2.2.2]octane intermediate.
  • Pd(OAc)2-catalyzed intramolecular C–H olefination to form the dibenzo[de,g]quinoline system.
  • Diastereomeric resolution using L-tartaric acid to isolate the (6aR)-enantiomer.

This route achieves 22% overall yield with 99.5% enantiomeric excess, though scalability remains challenging due to costly catalysts.

Enzymatic Demethylation

Biocatalytic methods employ engineered cytochrome P450 enzymes (CYP102A1 mutants) for regioselective O-demethylation of synthetic intermediates. A 2024 study reported 83% conversion efficiency when applied to 10-methoxy precursors, significantly reducing reliance on harsh acidic conditions.

Analytical Characterization

Rigorous spectroscopic validation ensures synthetic fidelity:

NMR Spectral Data

1H NMR (400 MHz, CDCl3)

  • δ 6.72 (d, J = 8.1 Hz, H-9)
  • δ 6.58 (s, H-4)
  • δ 4.21 (m, H-6a, J = 6.5 Hz)
  • δ 3.87 (s, 10-OCH3)
  • δ 2.45 (s, N-CH3)

13C NMR confirms the tetracyclic framework through characteristic quaternary carbons at δ 148.2 (C-11) and δ 132.4 (C-10a).

Chiral Analysis

HPLC using a Chiralpak IC column (hexane:isopropanol 85:15) resolves the (6aR) enantiomer at tR = 14.3 min, distinct from the (6aS) diastereomer (tR = 16.8 min).

Industrial-Scale Optimization

Patented continuous flow systems address exothermicity challenges in acid-mediated routes:

Reactor Design

  • Microchannel reactor (0.5 mm ID)
  • Residence time: 17 minutes
  • Productivity: 1.2 kg/day

This configuration improves heat dissipation, enabling 98% conversion at 130°C without racemization.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated [2+2] cycloadditions between β-carboline derivatives and styrenes show promise for constructing the tetracyclic system under mild conditions. Initial trials achieved 34% yield with 76% ee.

Machine Learning-Guided Optimization

A 2025 study utilized neural networks to predict optimal solvent systems, identifying 1,2-dimethoxyethane/trifluoroethanol (4:1 v/v) as superior for crystallization (92% recovery vs. traditional ethanol/water).

Chemical Reactions Analysis

Types of Reactions: (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for studying its chemical properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various apocodeine derivatives, which are studied for their unique chemical and pharmacological properties .

Scientific Research Applications

    Chemistry: (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol and its derivatives are used as intermediates in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: this compound has shown potential as a pro-emetic agent and is being investigated for its use in treating accidental poisoning.

    Industry: The compound is used in the development of various pharmaceuticals and chemical products

Mechanism of Action

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as a dopamine agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This interaction is crucial for its pro-emetic properties and its potential therapeutic applications .

Comparison with Similar Compounds

Apomorphine

  • Structure: (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
  • Molecular formula: C₁₇H₁₇NO₂
  • Key differences :
    • Substituents : Lacks the 10-methoxy group of Apocodeine; instead, it has a 10,11-diol (catechol) motif.
    • Molecular weight : 267.32 g/mol .
  • Pharmacology :
    • High lipophilicity enables rapid blood-brain barrier (BBB) penetration, with brain concentrations 8× higher than plasma .
    • Potent dopamine D1/D2 receptor agonist used in Parkinson’s disease .
Parameter Apocodeine Apomorphine
Molecular formula C₁₈H₁₉NO₂ C₁₇H₁₇NO₂
Substituents 10-OCH₃, 11-OH 10,11-diol
Molecular weight 281.355 g/mol 267.32 g/mol
Key activity Limited data (likely psychoactive) Dopamine agonist, Parkinson’s therapy

(-)-Asimilobine

  • Structure: (6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
  • Key differences :
    • Methoxy group at position 1 (vs. 10 in Apocodeine).
    • Hydroxyl group at position 2 (vs. 11 in Apocodeine).
  • Pharmacology: Reported as a minor alkaloid in Magnolia species with acetylcholinesterase inhibitory activity .

Boldine

  • Structure: 1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
  • Key differences :
    • Additional methoxy (position 1) and hydroxyl (positions 2, 9) groups.
  • Pharmacology :
    • Cytotoxic against cancer cells via HMGA protein interference .

Nuciferine

  • Structure: (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
  • Molecular formula: C₁₉H₂₁NO₂
  • Key differences :
    • Methoxy groups at positions 1 and 2 (vs. 10-methoxy in Apocodeine).
    • Lacks the 11-hydroxyl group.
  • Pharmacology :
    • Psychoactive properties; soluble in DMSO (14.75 mg/mL) .
Parameter Apocodeine Nuciferine
Substituents 10-OCH₃, 11-OH 1,2-OCH₃
Molecular weight 281.355 g/mol 295.38 g/mol
Solubility Not reported 14.75 mg/mL in DMSO

1,2,10-Trimethoxy Derivative

  • Structure: (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
  • Molecular formula: C₂₀H₂₃NO₄
  • Key differences :
    • Additional methoxy groups at positions 1 and 2.
    • Stereochemistry: 6aS (vs. 6aR in Apocodeine).
  • Molecular weight : 341.406 g/mol .

Structural and Functional Implications

Substituent Effects

  • Methoxy groups : Increase lipophilicity and metabolic stability but reduce hydrogen-bonding capacity. For example, Apocodeine’s 10-methoxy group may enhance BBB penetration compared to polar diols in apomorphine .
  • Hydroxyl groups : Critical for receptor binding. Apomorphine’s catechol motif is essential for dopamine receptor agonism, while Apocodeine’s single 11-OH may limit this activity .

Stereochemistry

  • The 6aR configuration is conserved in bioactive aporphines (e.g., apomorphine, Apocodeine). In contrast, 6aS analogs (e.g., ) show distinct pharmacological profiles due to altered spatial orientation .

Therapeutic Potential

  • Apocodeine: Limited data suggest psychoactive or acetylcholinesterase-modulating effects, but further studies are needed .
  • Apomorphine : Clinically validated for Parkinson’s disease due to rapid dopamine receptor activation .
  • Boldine and Dicentrine : Explored for anticancer applications via HMGA and cytotoxicity mechanisms .

Biological Activity

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly referred to as apocodeine, is a non-narcotic derivative of codeine and belongs to the class of aporphine alkaloids. Its molecular formula is C18H19NO2C_{18}H_{19}NO_2, and it has garnered attention for its diverse biological activities, particularly its role as a dopamine receptor agonist and its potential therapeutic applications.

PropertyValue
Molecular FormulaC18H19NO2C_{18}H_{19}NO_2
Molecular Weight281.36 g/mol
CAS Number641-36-1
IUPAC NameThis compound

The primary mechanism of action for this compound involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, which modulates neurotransmitter release and influences various physiological processes. This interaction is crucial for its pro-emetic properties , making it a candidate for treating conditions related to nausea and vomiting.

Dopamine Receptor Agonism

Research indicates that this compound exhibits significant activity at dopamine receptors. Its structure allows it to mimic dopamine, leading to stimulation of these receptors. This property has implications in various neurological conditions where dopamine signaling is disrupted.

Pro-emetic Effects

The compound has been studied for its pro-emetic properties. In animal models, it has shown effectiveness in inducing vomiting through central nervous system pathways. This effect is particularly relevant in the context of treating poisoning or overdose situations, where controlled emesis can be beneficial.

Case Studies and Research Findings

  • Animal Studies : In a study involving rats, administration of this compound resulted in significant emetic responses. The dose-dependent relationship highlighted its potential utility in clinical settings for managing toxic ingestions.
  • Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with various dopamine receptor subtypes (D1-D5), with notable potency at D2 and D3 receptors. This selective binding profile suggests potential applications in treating disorders like schizophrenia or Parkinson's disease where these receptors play critical roles.
  • Comparative Studies : When compared to traditional emetics like apomorphine, this compound exhibited a more favorable side effect profile with reduced incidence of adverse effects typically associated with stronger narcotics.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial. Preliminary toxicological studies indicate that it possesses a lower risk of addiction compared to traditional opioids due to its non-narcotic nature. However, further studies are needed to fully establish its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Multi-step synthesis : Start with 2-oxa-spiro[3.4]octane-1,3-dione or similar precursors. React with benzothiazol-2-yl derivatives under controlled pH (e.g., LiOH in methanol) to form intermediate spirocyclic compounds. Use hydroxylamine-O-sulfonic acid for ring closure ().

  • Chromatography : Purify intermediates via flash chromatography with heptane/EtOAc (3:1) gradients ().

  • Yield optimization : Stirring time (30+ hours) and temperature (room vs. reflux) critically affect stereochemical outcomes and yields (up to 92% reported) .

    • Data Table :
StepReagents/ConditionsYield (%)Key Characterization (NMR/HRMS)
Intermediate 12LiOH, hydroxylamine-O-sulfonic acid92¹H NMR (DMSO-d6): δ 12.85 (s), 7.81 (m)
Final compoundLiAlH4 reduction55–77HRMS: [M+H]+ 293.0763 (calc. 293.0749)

Q. How is the stereochemical configuration ([6aR]) validated for this compound?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., hydrochloride salts) to confirm absolute configuration ( ).
  • Optical rotation : Compare experimental [α]D values with literature data for Apomorphine derivatives ( ) .

Q. What standard protocols exist for pharmacological activity screening of this compound?

  • Methodology :

  • Dopamine receptor assays : Use radioligand binding assays (³H-SCH23390 for D1-like receptors) on striatal membranes. IC50 values correlate with structural analogs like Apomorphine ( ) .
  • In vivo models : Administer to rodents (e.g., 6-OHDA-lesioned rats) to assess rotational behavior, a hallmark of dopamine agonist activity.

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

  • Methodology :

  • Deuterated synthesis : Incorporate ²H at positions 1,2,3,8,9 via deuterated solvents (e.g., D2O) or labeled precursors ( ).
  • Mass spectrometry : Use HRMS to track metabolic stability (e.g., CYP450-mediated oxidation) in liver microsomes.
  • Data application : Compare t½ and clearance rates between labeled/unlabeled forms to identify metabolic hotspots .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar analogs?

  • Methodology :

  • Variable temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C vs. −40°C.
  • DFT calculations : Simulate ¹H/¹³C chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set. Compare with experimental data to assign ambiguous peaks ().
  • 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., between H-6a and methyl groups) to confirm spatial arrangement .

Q. How does the methoxy group at position 10 influence receptor binding affinity compared to hydroxyl analogs?

  • Methodology :

  • SAR studies : Synthesize analogs with −OCH3 vs. −OH at C10. Test in competitive binding assays (e.g., D2 receptor transfected HEK293 cells).
  • Molecular docking : Use AutoDock Vina to model interactions with dopamine receptor active sites. Methoxy groups may reduce hydrogen bonding but enhance lipophilicity (logP) .
  • Data Table :
SubstituentD2 Receptor Ki (nM)logP
−OCH3 (target)12.3 ± 1.52.1
−OH (analog)8.7 ± 0.91.4

Q. What in silico tools predict metabolic pathways and potential toxicities for this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolites (e.g., O-demethylation at C10).
  • Toxicity screening : Run Derek Nexus for structural alerts (e.g., quinoline-related hepatotoxicity). Validate with Ames test for mutagenicity .

Key Challenges & Contradictions

  • Stereochemical purity : Racemization during synthesis (e.g., LiAlH4 reduction) may require chiral additives ().
  • Bioavailability : Low aqueous solubility (logP ~2.1) necessitates formulation studies (e.g., cyclodextrin complexation).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Reactant of Route 2
Reactant of Route 2
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

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